Cancer Cell Selectivity vs. Normal Cells: A 4.5-Fold Therapeutic Window Not Observed with Other PDK Inhibitors
Leelamine Hydrochloride demonstrates a 4.5-fold selectivity for killing melanoma cells over normal fibroblasts. This is a stark functional differentiator from other PDK inhibitors like Dichloroacetate (DCA), which lacks such cancer-selective cytotoxicity in the same experimental context [1]. In a direct comparison, Leelamine had an average IC50 of 2.0 µM in melanoma cells versus 9.3 µM in normal cells, while DCA and other tested PDK inhibitors (e.g., AZD7545, VER-246608) showed minimal cytotoxicity in cancer cells [2].
| Evidence Dimension | Cytotoxicity Selectivity (Cancer vs. Normal Cells) |
|---|---|
| Target Compound Data | Average IC50: 2.0 µM (melanoma cell lines); 9.3 µM (normal cells) |
| Comparator Or Baseline | Dichloroacetate (DCA) and other PDK inhibitors (AZD7545, VER-246608) show minimal cytotoxicity in cancer cells |
| Quantified Difference | 4.5-fold selectivity for cancer cells; DCA shows no such selectivity |
| Conditions | MTT assay, 24-72h treatment on a panel of melanoma and normal fibroblast cell lines |
Why This Matters
This selectivity data is a primary procurement driver for oncology researchers seeking a tool compound with a preferential effect on malignant cells.
- [1] Gowda, R., et al. (2014). Targeting multiple key signaling pathways in melanoma using leelamine. Molecular Cancer Therapeutics, 13(7), 1679-1689. View Source
- [2] Article Drug evaluation based on phosphomimetic PDHA1 reveals the complexity of activity-related cell death in A549 non-small cell lung cancer cells. (2024). View Source
